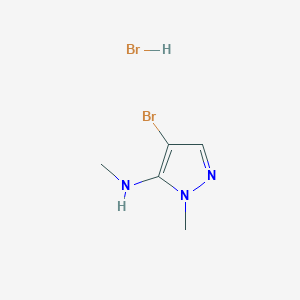

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide” is a chemical compound with the molecular formula C5H9Br2N3 and a molecular weight of 270.95 . It is typically used for research purposes .

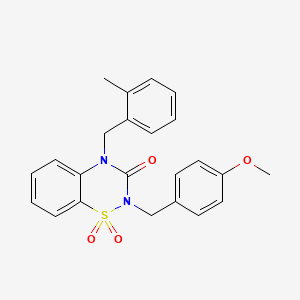

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8BrN3.BrH/c1-7-5-4(6)3-8-9(5)2;/h3,7H,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrazole derivatives are known to participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with alkyl hydrazines .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Oxidation and Sulfide Reactions

4-Bromo-N,1-dimethyl-1H-pyrazol-5-amine hydrobromide and related compounds demonstrate utility in chemical reactions such as the oxidation of amines and sulfides. For example, a study by Baumstark and Chrisope (1981) explored the use of a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, in producing amine oxides and sulfoxides with high yield, showing its potential in organic synthesis processes (Baumstark & Chrisope, 1981).

Corrosion Inhibition

Research has indicated the effectiveness of pyrazol derivatives, including those similar to this compound, in corrosion inhibition. Cissé et al. (2011) investigated two pyridin-pyrazol derivatives and found them to be excellent corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications in protecting metals against corrosion (Cissé et al., 2011).

Synthesis and Structural Analysis

Compounds structurally related to this compound have been used in the synthesis and structural analysis of various chemical structures. For instance, Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole and conducted detailed structural analysis, highlighting the role of such compounds in advanced chemical synthesis and molecular structure investigations (Shawish et al., 2021).

Halogenation Processes

The halogenation of pyrazol-5-amines, closely related to this compound, has been studied for its application in the synthesis of halogenated derivatives. He et al. (2021) developed a metal-free protocol for synthesizing novel 4-halogenated pyrazole derivatives, demonstrating the potential of these compounds in various halogenation processes (He et al., 2021).

Antibacterial and Antifungal Activities

Research by Pundeer et al. (2013) on bromination of pyrazol derivatives similar to this compound indicated potential antibacterial and antifungal activities. This underscores the relevance of these compounds in developing new antimicrobial agents (Pundeer et al., 2013).

Functional Modification of Polymers

The functional modification of polymers using amine compounds, including those related to this compound, has been explored. Aly and El-Mohdy (2015) demonstrated that radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, showed increased thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Properties

IUPAC Name |

4-bromo-N,2-dimethylpyrazol-3-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-7-5-4(6)3-8-9(5)2;/h3,7H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWSOKSUIQCNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)

![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)

![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)

![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)